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Compound of Interest

Compound Name: 3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B029738 Get Quote

Research into kinase inhibitors has predominantly favored the incorporation of an aryl group at

the 3-position of the 1H-pyrazolo[3,4-b]pyridine scaffold. This preference is largely due to the

ability of the aryl moiety to engage in various interactions within the ATP-binding pocket of

kinases, such as pi-stacking, hydrophobic, and hydrogen bond interactions.

Numerous studies have demonstrated the potent inhibitory effects of 3-aryl-1H-pyrazolo[3,4-

b]pyridines against a range of kinases implicated in cancer progression, including Tropomyosin

receptor kinases (TRKs), Anaplastic Lymphoma Kinase (ALK), and Fibroblast Growth Factor

Receptors (FGFRs). For instance, a series of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine compounds

were discovered as potent ALK inhibitors, with some derivatives exhibiting IC50 values in the

low nanomolar range.[1] Similarly, extensive structure-activity relationship (SAR) studies on 1H-

pyrazolo[3,4-b]pyridine derivatives as FGFR inhibitors have highlighted the importance of the 3-

aryl substituent for achieving high potency.

In contrast, there is a notable scarcity of data on 3-alkyl-1H-pyrazolo[3,4-b]pyridines as potent

kinase inhibitors in the published literature. This suggests that the larger, more electronically

diverse aryl groups are generally more effective in establishing the necessary interactions for

potent kinase inhibition compared to smaller, less complex alkyl groups.
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Compound
Class

Target Kinase
Representative
Compound

IC50 (nM) Reference

3-Aryl ALK
Compound 9v

(3,6-diaryl)
1.58 [1]

3-Aryl TRKA Compound C03 56 [2]

3-Aryl FGFR1 Compound 4a 0.3

3-Aryl TBK1 Compound 15y 0.2 [3]

Signaling Pathway: TRK Signaling in Cancer
Tropomyosin receptor kinases (TRKs) are critical drivers in various cancers. Upon binding with

their neurotrophin ligands, TRK receptors dimerize and autophosphorylate, initiating

downstream signaling cascades such as the MAPK and PI3K/AKT pathways, which promote

cell proliferation and survival. Inhibitors based on the 3-aryl-1H-pyrazolo[3,4-b]pyridine scaffold

act by competing with ATP for the kinase domain, thereby blocking these oncogenic signals.[2]
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Figure 1. Simplified TRK signaling pathway and the inhibitory action of 3-aryl-1H-pyrazolo[3,4-
b]pyridines.
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Antimicrobial Activity: A Niche for 3-Alkyl and 3-Aryl
Derivatives
In the realm of antimicrobial research, both 3-alkyl and 3-aryl substituted 1H-pyrazolo[3,4-

b]pyridines have demonstrated notable activity. The structural requirements for antibacterial

and antifungal efficacy appear to be more varied than for kinase inhibition, allowing for a

broader range of substituents at the 3-position.

Studies have reported the synthesis and evaluation of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-

b]pyridine derivatives, which were further functionalized at the 5-position, showing promising

antimicrobial activity. Other research has explored a series of pyrazolo[3,4-b]pyridines with

various aryl substituents, some of which displayed moderate antibacterial activity against both

Gram-positive and Gram-negative bacteria.[4] The presence of an alkyl group, such as a

methyl group, at the 3-position can contribute to the overall lipophilicity and steric profile of the

molecule, which can be crucial for penetrating bacterial cell walls and interacting with

intracellular targets.

Comparative Data: Antimicrobial Activity (Minimum
Inhibitory Concentration - MIC in µg/mL)

Compoun
d Class

Represen
tative
Compoun
d

S. aureus
B.
subtilis

E. coli
C.
albicans

Referenc
e

3-Alkyl

(Methyl)

Compound

5a
12.5 25 25 50

3-Alkyl

(Methyl)

Compound

18c
6.25 12.5 12.5 25

3-Aryl
Compound

6b
>100 >100 13 >100 [4]

3-Aryl
Compound

6d
>100 >100 16 >100 [4]
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Note: Direct comparison is challenging due to variations in the rest of the scaffold in the cited

studies. However, the data indicates that both substitution patterns can lead to antimicrobial

activity.

Experimental Workflow: Antimicrobial Susceptibility
Testing
The evaluation of antimicrobial activity typically follows a standardized workflow to determine

the minimum inhibitory concentration (MIC) of a compound.

Prepare stock solution of
3-substituted-1H-pyrazolo[3,4-b]pyridine

Prepare serial dilutions
in microtiter plate

Inoculate with standardized
bacterial/fungal suspension

Incubate under appropriate
conditions (e.g., 37°C, 24h)

Add viability indicator
(e.g., resazurin)

Read results visually or
using a plate reader

Determine MIC (lowest concentration
with no visible growth)
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Figure 2. General experimental workflow for determining the Minimum Inhibitory Concentration
(MIC).

Experimental Protocols
Kinase Activity Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is typically determined using

an in vitro kinase assay.

Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide

or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™

Kinase Assay, Promega).

Procedure:

A kinase reaction is set up in a multi-well plate containing the kinase, substrate, and assay

buffer.

The test compound, at various concentrations, is added to the wells.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or

ADP) is quantified using a suitable detection method, such as luminescence,

fluorescence, or radioactivity.

The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by

50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method
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This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.

Media and Reagents: Cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640

medium (for fungi), test compounds, and standardized microbial inoculums.

Procedure:

Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate.

Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x

10^5 CFU/mL for bacteria).

Positive (microorganism without compound) and negative (broth only) controls are

included.

The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24

hours for bacteria).

The MIC is determined as the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism. Growth can be assessed visually or by

measuring optical density.

Conclusion
The substitution pattern at the 3-position of the 1H-pyrazolo[3,4-b]pyridine scaffold plays a

crucial role in defining its biological activity profile. For kinase inhibition and anticancer

applications, 3-aryl substituents are predominantly favored due to their ability to form extensive

and specific interactions within the ATP-binding site of kinases. In contrast, the structural

requirements for antimicrobial activity appear more flexible, with both 3-aryl and 3-alkyl

derivatives demonstrating promising efficacy. This comparative analysis underscores the

importance of substituent choice in the rational design of novel therapeutic agents based on

the versatile 1H-pyrazolo[3,4-b]pyridine core. Further head-to-head comparative studies of 3-

aryl and 3-alkyl analogs within the same chemical series are warranted to provide a more

definitive understanding of their relative contributions to various biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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